2-Phenylquinoline-3,4-dicarboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
133505-06-3 |
|---|---|
Molecular Formula |
C17H11NO4 |
Molecular Weight |
293.27 g/mol |
IUPAC Name |
2-phenylquinoline-3,4-dicarboxylic acid |
InChI |
InChI=1S/C17H11NO4/c19-16(20)13-11-8-4-5-9-12(11)18-15(14(13)17(21)22)10-6-2-1-3-7-10/h1-9H,(H,19,20)(H,21,22) |
InChI Key |
GQJLNYCMDZQHSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenylquinoline 3,4 Dicarboxylic Acid and Its Derivatives
Classical and Contemporary Synthetic Routes to 2-Phenylquinoline-3,4-dicarboxylic Acid
Pfitzinger Reaction Approaches to this compound Systems
The Pfitzinger reaction, a well-established method for synthesizing quinoline-4-carboxylic acids, involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.org This reaction has been successfully employed in the synthesis of 2-phenylquinoline-4-carboxylic acid and its analogs. nih.gov
In a typical procedure, isatin is treated with a base, such as potassium hydroxide, which hydrolyzes the amide bond to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a carbonyl compound, like acetophenone (B1666503), to yield the corresponding 2-phenylquinoline-4-carboxylic acid. nih.gov A specific example is the synthesis of 6,8-dinitro-2-phenylquinoline-3,4-dicarboxylic acid, which is achieved by reacting the appropriate isatin derivative with ethyl 3-oxo-3-phenylpropanoate. epa.gov
The Pfitzinger reaction is valued for its operational simplicity and the accessibility of its starting materials. electronicsandbooks.com However, the reaction can be sensitive to steric hindrance, which may limit its application with certain substituted ketones. electronicsandbooks.com
Table 1: Examples of Pfitzinger Reaction for 2-Phenylquinoline-4-carboxylic Acid Derivatives
| Isatin Derivative | Carbonyl Compound | Product | Reference |
| Isatin | Acetophenone | 2-Phenylquinoline-4-carboxylic acid | nih.gov |
| 6,8-Dinitroisatin | Ethyl 3-oxo-3-phenylpropanoate | 6,8-Dinitro-2-phenylquinoline-3,4-dicarboxylic acid | epa.gov |
| Isatin | 4-Acetylbiphenyl | 2-Biphenyl-4-yl-quinoline-4-carboxylic acid | scribd.com |
| 5-Substituted Isatins | Various Ketones | Substituted 2-Arylcinchoninic Acids | electronicsandbooks.com |
Doebner Reaction and Related Condensation Strategies for this compound Frameworks
The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids, typically by reacting an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.org This method has been widely used for the synthesis of 2-phenylquinoline-4-carboxylic acid and its derivatives. scientific.netnih.govresearchgate.net
The reaction mechanism is thought to proceed through either an initial aldol (B89426) condensation between the aldehyde and pyruvic acid, followed by a Michael addition of the aniline, or through the formation of a Schiff base from the aniline and aldehyde, which then reacts with pyruvic acid. wikipedia.org Both pathways lead to a cyclization and subsequent dehydration to form the quinoline (B57606) ring. wikipedia.org
Recent advancements have focused on improving the efficiency and environmental friendliness of the Doebner reaction. For instance, the use of catalysts like iron(III) trifluoromethanesulfonate (B1224126) has been shown to facilitate the one-pot synthesis of 2-phenylquinoline-4-carboxylic acid under milder conditions and with shorter reaction times. scientific.net Microwave-assisted Doebner reactions have also been explored to accelerate the synthesis of compounds like 2-(2-nitrophenyl)-quinoline-4-carboxylic acid. nih.gov
Table 2: Conditions for Doebner Reaction in 2-Phenylquinoline-4-carboxylic Acid Synthesis
| Reactants | Catalyst/Solvent | Conditions | Product | Reference |
| Aniline, Benzaldehyde, Pyruvic acid | Iron(III) trifluoromethanesulfonate / Ethanol | Reflux, 3 hours | 2-Phenylquinoline-4-carboxylic acid | scientific.net |
| Aniline, 2-Nitrobenzaldehyde, Pyruvic acid | Trifluoroacetic acid / Ethanol | Not specified | 2-(2-Nitrophenyl)-quinoline-4-carboxylic acid | nih.gov |
| Aniline, 2-Nitrobenzaldehyde, Pyruvic acid | Acetic acid (solvent) | Not specified | 2-(2-Nitrophenyl)-quinoline-4-carboxylic acid | researchgate.net |
| N-Benzylideneaniline, Methyl pyruvate | p-TsOH / 1,4-Dioxane | 110 °C, 12 hours, O2 atmosphere | Methyl-2-phenylquinoline-4-carboxylate | rsc.org |
Multi-Component Reactions for the Formation of the this compound Core
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, incorporating most of the atoms from the reactants. bas.bgscilit.com This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity. bas.bg
In the context of quinoline synthesis, MCRs provide a powerful tool for constructing the this compound core and its derivatives. For example, a three-component reaction modeled on the Doebner reaction has been developed for the synthesis of substituted quinolines from anilines, aldehydes, and pyruvic acid, even with electron-deficient anilines that typically give low yields in the conventional Doebner reaction. nih.gov
The Ugi four-component reaction (Ugi-4CR) is another versatile MCR that has been applied to the synthesis of complex heterocyclic scaffolds. bas.bgnih.gov While direct synthesis of this compound via a single Ugi reaction is not commonly reported, the Ugi adducts can serve as key intermediates for subsequent cyclization reactions to form quinoline structures. nih.gov
Catalytic Approaches in this compound Synthesis
Catalysis plays a crucial role in modern organic synthesis, offering pathways to desired molecules with enhanced efficiency, selectivity, and sustainability. Both transition metal catalysis and organocatalysis have been explored for the synthesis of the this compound framework.
Transition Metal Catalysis for C-C and C-N Bond Formation in this compound Synthesis
Transition metal catalysts have proven to be indispensable tools for the construction of quinoline rings through the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. researchgate.net Various transition metals, including palladium, ruthenium, rhodium, and copper, have been utilized in quinoline synthesis. researchgate.net
For instance, iron(III) trifluoromethanesulfonate, a cost-effective and environmentally benign catalyst, has been effectively used in the Doebner reaction to produce 2-phenylquinoline-4-carboxylic acid. scientific.net This catalytic system allows for a one-pot synthesis with high atom economy and easy catalyst recovery. scientific.net Another example involves the use of a ZrO2/Fe3O4 magnetic nanoparticle-supported catalyst for the one-pot synthesis of 2-methyl-4-phenylquinoline-3-carboxylate. researchgate.net
While many transition metal-catalyzed methods focus on the synthesis of quinoline derivatives in general, the principles can be extended to the synthesis of the specific this compound target by selecting appropriate starting materials. However, some traditional methods suffer from drawbacks such as harsh reaction conditions and the use of toxic solvents. researchgate.net
Organocatalysis in the Preparation of this compound
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and sustainable alternative to metal-based catalysis. nih.gov In the synthesis of quinoline derivatives, organocatalysts can promote key bond-forming reactions under mild and environmentally friendly conditions.
An example of organocatalysis in a related heterocyclic synthesis is the use of glutamic acid as a biodegradable and eco-friendly catalyst for the multicomponent synthesis of N-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)isonicotinamide derivatives. nih.gov While this example does not directly yield a this compound, it demonstrates the potential of using amino acids and other simple organic molecules to catalyze the formation of complex nitrogen-containing heterocycles. The development of specific organocatalytic methods for the direct synthesis of this compound remains an active area of research.
Advanced Synthetic Transformations Leading to this compound Derivatives
While the synthesis of 2-phenylquinoline-4-carboxylic acids is well-documented, specific literature on the advanced synthetic transformations of this compound is limited. However, research into the reactivity of related structures, such as reduced quinoline dicarboxylate systems, provides valuable insight into potential synthetic pathways for novel derivatives.
One notable study explored the synthetic potential of a trihydroquinoline analogue, dimethyl (2R, 3S, 4R)-2-phenyl-4-(phenylamino)-1,3,4-trihydroquinoline-2,3-dicarboxylate. This compound serves as a versatile precursor for the synthesis of various complex heterocyclic systems through reactions involving its dicarboxylate functionality. ijpsr.com The initial precursor was synthesized via a multi-component reaction between aniline, benzaldehyde, and dimethyl acetylenedicarboxylate (B1228247) (DMAD). ijpsr.com
Subsequent transformations of this trihydroquinoline-2,3-dicarboxylate have been achieved by reacting it with a range of amines. These reactions lead to the formation of new, fused heterocyclic structures, demonstrating the utility of the quinoline dicarboxylate framework as a scaffold for creating diverse molecular architectures. ijpsr.com These transformations were typically carried out in solvents like acetonitrile, ethanol, or chloroform, yielding good outcomes. ijpsr.com
For instance, the reaction of the dimethyl ester with hydrazine (B178648) hydrate (B1144303) results in the formation of a pyrrolo[3,4-b]quinoline-1,3-dione derivative. ijpsr.com Similar cyclization reactions occur with urea, thiourea, and other diamines, leading to a variety of fused heterocyclic products. ijpsr.com The reaction with sodium metal also produced a novel benzo[b]azepine derivative. ijpsr.com
The following table summarizes the key transformations starting from dimethyl (2R, 3S, 4R)-2-phenyl-4-(phenylamino)-1,3,4-trihydroquinoline-2,3-dicarboxylate:
Table 1: Synthesis of Heterocyclic Derivatives from a Trihydroquinoline Precursor
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| Dimethyl (2R, 3S, 4R)-2-phenyl-4-(phenylamino)-1,3,4-trihydroquinoline-2,3-dicarboxylate | Hydrazine Hydrate | (3aS,9R,9aS)-2-amino-3a-phenyl-9-(phenylamino)-4,9,9a-trihydro-pyrrolo[3,4-b]quinoline-1,3-dione | ijpsr.com |
| Dimethyl (2R, 3S, 4R)-2-phenyl-4-(phenylamino)-1,3,4-trihydroquinoline-2,3-dicarboxylate | Urea | (3aR)-1,3-dioxo-3a-phenyl-9-(phenylamino)-2,3,4,9-tetrahydro-1H-pyrrolo[3,4-b]quinoline | ijpsr.com |
| Dimethyl (2R, 3S, 4R)-2-phenyl-4-(phenylamino)-1,3,4-trihydroquinoline-2,3-dicarboxylate | Thiourea | (3aR,9R,9aS)-3a-phenyl-9-(phenylamino)-2-thioxo-2,3,4,9-tetrahydro-1H-pyrrolo[3,4-b]quinolin-1-one | ijpsr.com |
| Dimethyl (2R, 3S, 4R)-2-phenyl-4-(phenylamino)-1,3,4-trihydroquinoline-2,3-dicarboxylate | Ethylenediamine | (S)-2-((R)-2-((R)-2-aminoethylamino)-1-phenylethyl)-N-phenylaniline derivative | ijpsr.com |
| Dimethyl (2R, 3S, 4R)-2-phenyl-4-(phenylamino)-1,3,4-trihydroquinoline-2,3-dicarboxylate | Diaminopropane | (S)-2-((R)-2-((R)-3-aminopropylamino)-1-phenylethyl)-N-phenylaniline derivative | ijpsr.com |
| Dimethyl (2R, 3S, 4R)-2-phenyl-4-(phenylamino)-1,3,4-trihydroquinoline-2,3-dicarboxylate | Dinitrophenylhydrazine | Dinitrophenylhydrazine derivative of the dicarboxylic acid | ijpsr.com |
| Dimethyl (2R, 3S, 4R)-2-phenyl-4-(phenylamino)-1,3,4-trihydroquinoline-2,3-dicarboxylate | o-Phenylenediamine | o-Phenylenediamine derivative of the dicarboxylic acid | ijpsr.com |
The structures of these newly synthesized compounds were confirmed using various spectroscopic methods, including IR, UV, ¹H-NMR, and ¹³C-NMR, as well as microanalysis. ijpsr.com These transformations highlight how the dicarboxylate functionality in a quinoline-based system can be a key handle for constructing more complex, polycyclic molecules.
Chemical Reactivity and Transformational Chemistry of 2 Phenylquinoline 3,4 Dicarboxylic Acid
Reactions Involving the Carboxylic Acid Functionalities of 2-Phenylquinoline-3,4-dicarboxylic Acid
The two carboxylic acid groups at positions 3 and 4 of the quinoline (B57606) ring are the primary sites for a variety of chemical transformations. These reactions are fundamental to the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.
Esterification and Amidation Reactions of this compound
The carboxylic acid groups of this compound can be readily converted to esters and amides, which are common modifications in the development of new chemical entities.
Esterification: In a manner analogous to other carboxylic acids, this compound can undergo esterification. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a standard method. For dicarboxylic acids, this can lead to the formation of mono- or di-esters, depending on the reaction conditions and stoichiometry of the alcohol. For instance, reacting 2,5-furandicarboxylic acid with an alcohol in a carbon dioxide-rich atmosphere has been shown to produce the corresponding diester. google.comgoogle.com Similarly, heating a dicarboxylic acid with an alcohol like methanol (B129727) in the presence of a strong acid catalyst such as sulfuric acid is a common laboratory procedure for ester synthesis. youtube.com
Amidation: The formation of amides from this compound can be achieved through several synthetic routes. A common approach involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. This can be accomplished by treating the dicarboxylic acid with a reagent like thionyl chloride (SOCl₂). nih.govmdpi.com The resulting diacyl chloride can then be reacted with a primary or secondary amine to yield the corresponding diamide. Another approach is the direct amidation of the dicarboxylic acid with an amine using a coupling agent. Niobium pentoxide (Nb₂O₅) has been reported as an effective Lewis acid catalyst for the direct synthesis of diamides from dicarboxylic acids and amines. nih.gov This method is advantageous as it can tolerate the presence of water, which is a byproduct of the reaction. The general principle of nucleophilic acyl substitution underlies these transformations, where a nucleophile (an alcohol or amine) attacks the carbonyl carbon of the carboxylic acid or its activated derivative. masterorganicchemistry.comyoutube.com
Table 1: Examples of Esterification and Amidation of Related Carboxylic Acids This table presents examples of reactions on analogous compounds to illustrate the expected reactivity of this compound.
| Starting Material | Reagents | Product Type | Reference |
|---|---|---|---|
| 2-(2-Nitrophenyl)quinoline-4-carboxylic acid | 1. SOCl₂ 2. 3-(Dimethylamino)-1-propylamine, triethylamine | Amide | nih.govmdpi.com |
| 2,5-Furandicarboxylic acid | Methanol, CO₂ (supercritical conditions) | Diester | google.comgoogle.com |
| Dicarboxylic acids | Amines, Nb₂O₅ (catalyst) | Diamide | nih.gov |
| Salicylic acid | Methanol, Sulfuric acid (catalyst) | Ester | youtube.com |
Decarboxylation Pathways of this compound
The removal of one or both carboxylic acid groups, known as decarboxylation, is a potential reaction for this compound, particularly under thermal or photochemical conditions. Research on the photochemical reduction and decarboxylation of 2-phenylquinoline-4-carboxylic acids has shown that these compounds can lose the carboxyl group. acs.org In some synthetic procedures involving quinoline-4-carboxylic acids, unintended decarboxylation has been observed, especially during hydrolysis of ester groups under certain conditions. nih.gov The decarboxylation of quinoline-4-carboxylic acids has also been noted as a side reaction in the synthesis of certain derivatives. researchgate.net The stability of the resulting carbanion intermediate plays a crucial role in the ease of decarboxylation.
Cyclization Reactions Involving Dicarboxylic Acid Groups
Electrophilic and Nucleophilic Substitutions on the Quinoline Nucleus of this compound
The quinoline ring system in this compound is susceptible to both electrophilic and nucleophilic substitution reactions. The positions of these substitutions are influenced by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution: The quinoline nucleus is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. Electrophilic attack typically occurs on the benzene ring portion of the quinoline system. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com The presence of the phenyl and dicarboxylic acid groups will further influence the regioselectivity of these reactions.
Nucleophilic Aromatic Substitution: The pyridine (B92270) ring of the quinoline nucleus is electron-deficient and therefore more susceptible to nucleophilic attack, especially at positions 2 and 4. In the case of this compound, the 2-position is already substituted. However, if a suitable leaving group were present on the quinoline nucleus, nucleophilic aromatic substitution could be a viable reaction pathway. For instance, in related quinazoline (B50416) systems, the chlorine atom at the 4-position is readily displaced by amines in a regioselective nucleophilic aromatic substitution. nih.gov
Modifications of the Phenyl Substituent in this compound Systems
The phenyl group at the 2-position of the quinoline ring provides another handle for chemical modification through electrophilic aromatic substitution. The reactivity of this phenyl ring is influenced by the electron-withdrawing nature of the quinoline-3,4-dicarboxylic acid moiety to which it is attached.
Studies on related 2-phenylquinoline-4-carboxylic acid derivatives have shown that various substituents can be introduced onto the phenyl ring. nih.govfrontiersin.org For example, derivatives with chloro, methyl, and methoxy (B1213986) groups on the phenyl ring have been synthesized. nih.gov These substitutions are typically introduced by starting with an appropriately substituted acetophenone (B1666503) in the synthesis of the quinoline core. nih.govfrontiersin.org The introduction of these substituents can significantly impact the biological activity of the resulting compounds. nih.gov
Table 2: Examples of Phenyl-Substituted 2-Phenylquinoline-4-carboxylic Acid Derivatives This table showcases derivatives of the analogous 2-phenylquinoline-4-carboxylic acid to illustrate potential modifications on the phenyl ring of this compound.
| Substituent on Phenyl Ring | Resulting Compound Name | Reference |
|---|---|---|
| 3-Chloro | 2-(3-Chlorophenyl)quinoline-4-carboxylic acid | nih.gov |
| 4-Chloro | 2-(4-Chlorophenyl)quinoline-4-carboxylic acid | nih.gov |
| 4-Methyl | 2-(p-Tolyl)quinoline-4-carboxylic acid | researchgate.net |
| 4-Methoxy | 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | nih.gov |
Structural Elucidation and Conformational Analysis of 2 Phenylquinoline 3,4 Dicarboxylic Acid Systems
Spectroscopic Characterization of 2-Phenylquinoline-3,4-dicarboxylic Acid
Spectroscopic methods are fundamental in determining the molecular structure of chemical compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information to confirm its structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of 2-phenylquinoline-4-carboxylic acid, a close analog, the proton signals are well-resolved, providing key information about the substitution pattern. For instance, the hydrogen on the carboxyl group typically appears as a singlet at a downfield chemical shift, often around 14 ppm, due to its acidic nature. nih.govfrontiersin.org The aromatic protons of the quinoline (B57606) and phenyl rings resonate in the region of 7-9 ppm, with their specific chemical shifts and coupling patterns revealing their relative positions. nih.govfrontiersin.org
Table 1: Representative ¹H NMR Data for 2-Phenylquinoline-4-carboxylic Acid Analogs
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |
| 2-Phenylquinoline-4-carboxylic acid | DMSO-d₆ | 14.13 (s, 1H), 8.68 (d, J = 8.5 Hz, 1H), 8.53 (d, J = 8.7 Hz, 3H), 8.21 (d, J = 8.4 Hz, 1H), 7.91 (dd, J = 20.8, 8.0 Hz, 3H), 7.76 (t, J = 7.6 Hz, 1H) | nih.gov |
| 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | DMSO-d₆ | 13.97 (s, 1H), 8.62 (d, J = 8.5 Hz, 1H), 8.41 (s, 1H), 8.28 (d, J = 8.5 Hz, 2H), 8.12 (d, J = 8.4 Hz, 1H), 7.83 (t, J = 7.6 Hz, 1H), 7.66 (t, J = 7.6 Hz, 1H), 7.13 (d, J = 8.5 Hz, 2H), 3.85 (d, J = 7.7 Hz, 3H) | nih.gov |
| 2-(3-Chlorophenyl)quinoline-4-carboxylic acid | DMSO-d₆ | 14.09 (s, 1H), 8.64 (d, J = 8.4 Hz, 1H), 8.49 (s, 1H), 8.37 (s, 1H), 8.28 (d, J = 3.5 Hz, 1H), 8.20 (d, J = 8.4 Hz, 1H), 7.88 (t, J = 7.6 Hz, 1H), 7.73 (t, J = 7.6 Hz, 1H), 7.61 (d, J = 4.5 Hz, 2H) | nih.govfrontiersin.org |
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is utilized to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound and its analogs, the presence of the carboxylic acid groups is confirmed by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration. nist.govnist.gov The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp peak around 1700 cm⁻¹. Furthermore, characteristic peaks for the C=N and C=C stretching vibrations of the quinoline and phenyl rings are observed in the 1600-1450 cm⁻¹ region. chemicalbook.com
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the molecular formula. For 2-phenylquinoline-4-carboxylic acid, the calculated mass for the protonated molecule [M+H]⁺ is 250.08233, and the experimentally found mass is 250.08180, confirming the molecular formula C₁₆H₁₁NO₂. nih.gov Similar analyses for various substituted analogs provide definitive evidence for their respective molecular formulas. nih.govfrontiersin.org
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for 2-Phenylquinoline-4-carboxylic Acid and its Analogs
| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ | Reference |
| 2-Phenylquinoline-4-carboxylic acid | C₁₆H₁₁NO₂ | 250.08233 | 250.08180 | nih.gov |
| 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | C₁₇H₁₃NO₃ | 280.09290 | 280.09592 | nih.gov |
| 2-(3-Chlorophenyl)quinoline-4-carboxylic acid | C₁₆H₁₀ClNO₂ | 284.04336 | 284.04587 | nih.govfrontiersin.org |
| 2-(2-Fluorophenyl)quinoline-4-carboxylic acid | C₁₆H₁₀FNO₂ | 268.07291 | 268.07291 | frontiersin.org |
X-ray Crystallographic Investigations of this compound and Its Analogs
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. Studies on 2-phenylquinoline-4-carboxylic acid and its methyl ester have revealed key structural features. iucr.orgiucr.org
In the crystal structure of 2-phenylquinoline-4-carboxylic acid, hydrogen bonding is a dominant intermolecular force, occurring between the carboxylic acid's oxygen atom and the nitrogen atom of the quinoline ring. iucr.org The dihedral angle between the plane of the carboxylic acid group and the mean plane of the quinoline ring is approximately 53.6°. iucr.org
For the methyl ester derivative, methyl 2-phenylquinoline-4-carboxylate, the asymmetric unit contains two independent molecules that differ in the rotational orientation of the phenyl group relative to the quinoline plane. iucr.org The crystal packing is characterized by π-π stacking interactions between the heterocyclic rings of adjacent molecules. iucr.org
Table 3: Crystal Data for 2-Phenylquinoline-4-carboxylic Acid Analogs
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Reference |
| 2-Phenylquinoline-4-carboxylic Acid | C₁₆H₁₁NO₂ | Orthorhombic | P2₁2₁2₁ | - | - | - | - | - | - | iucr.org |
| Methyl 2-phenylquinoline-4-carboxylate | C₁₇H₁₃NO₂ | Monoclinic | P2₁/n | 11.5383 | 7.9873 | 28.3149 | 90.525 | - | - | iucr.org |
| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | C₁₇H₁₃NO₂ | Monoclinic | P2₁/c | 4.1001 | 15.3464 | 20.3037 | 90.859 | 1277.4 | 4 | nih.gov |
| 3,4-Dimethylphenyl quinoline-2-carboxylate | C₁₈H₁₅NO₂ | Monoclinic | P2₁/c | 6.19172 | 15.4196 | 14.6585 | 90.761 | 1399.38 | 4 | nih.gov |
Conformational Analysis and Intermolecular Interactions in this compound Crystals
The conformation of this compound and its analogs in the solid state is governed by a combination of intramolecular and intermolecular forces. The dihedral angle between the phenyl ring and the quinoline ring system is a key conformational parameter. In 2-(4-methylphenyl)quinoline-4-carboxylic acid, this angle is 25.29°. nih.gov
Intermolecular interactions play a crucial role in the crystal packing of these molecules. mdpi.com Hydrogen bonding is a predominant interaction, often forming chains or more complex networks. In 2-(4-methylphenyl)quinoline-4-carboxylic acid, molecules are linked by O—H···N hydrogen bonds, creating chains that propagate along a specific crystallographic axis. nih.gov These chains are further connected by weaker C—H···O interactions, forming two-dimensional networks. nih.govmdpi.com
Coordination Chemistry of 2 Phenylquinoline 3,4 Dicarboxylic Acid
2-Phenylquinoline-3,4-dicarboxylic Acid as a Multi-Dentate Ligand in Metal Complexation
This compound is a rigid, aromatic ligand featuring a quinoline (B57606) core with a phenyl group at the 2-position and two carboxylic acid functional groups at the 3- and 4-positions. This specific arrangement of donor sites—the quinoline nitrogen and the oxygen atoms of the two carboxylate groups—renders it a potent multi-dentate ligand capable of coordinating to metal ions in various ways. The steric and electronic effects of the bulky phenyl group, combined with the chelating and bridging capabilities of the adjacent carboxylate groups, are expected to lead to the formation of unique and stable coordination architectures.
While direct experimental studies on the coordination modes of this compound are limited in publicly available literature, the coordination behavior of analogous quinoline-dicarboxylic acids provides a strong basis for predicting its binding capabilities. For instance, related ligands like quinoline-2,4-dicarboxylic acid have demonstrated a variety of coordination modes in complexes with lanthanide ions. nih.gov These include pentadentate bridging-chelating behavior where both carboxylate groups and the quinoline nitrogen are involved in binding to one or more metal centers. nih.gov
The two carboxylate groups of this compound can adopt several coordination modes, including monodentate, bidentate chelating, and bidentate bridging. The quinoline nitrogen atom can also coordinate to a metal center, often forming a five-membered chelate ring with an adjacent carboxylate group. The interplay of these coordination sites allows the ligand to act as a versatile linker, potentially leading to the formation of one-, two-, or three-dimensional coordination polymers.
The synthesis of metal complexes involving this compound would typically be achieved through solvothermal or hydrothermal methods. These techniques involve reacting the ligand with a suitable metal salt in a sealed vessel at elevated temperatures. The choice of solvent, temperature, and the metal-to-ligand ratio can significantly influence the resulting crystal structure and dimensionality of the coordination polymer.
Characterization of the resulting metal complexes would involve a suite of analytical techniques. Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure, including bond lengths, bond angles, and the specific coordination modes of the ligand. Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy would be used to confirm the coordination of the carboxylate groups to the metal ion, typically observed as a shift in the characteristic C=O stretching frequencies. Elemental analysis and thermogravimetric analysis (TGA) would provide information on the composition and thermal stability of the complexes, respectively.
Design and Synthesis of Metal-Organic Frameworks (MOFs) Incorporating this compound Ligands
The structural characteristics of this compound make it a promising candidate for the construction of Metal-Organic Frameworks (MOFs). The rigidity of the quinoline backbone and the defined orientation of the carboxylic acid groups can lead to the formation of porous materials with well-defined channels and cavities. The phenyl group at the 2-position can also play a role in tuning the pore environment and influencing the framework's properties.
The design of MOFs with this ligand would involve selecting metal ions or clusters that can form stable coordination nodes with the carboxylate groups. For instance, transition metals like manganese have been used with other dicarboxylic acid ligands to create 3D MOFs. rsc.org Similarly, zirconium-based MOFs, known for their high stability, have been synthesized using other quinoline-dicarboxylic acid ligands. nih.gov The synthesis would likely follow established solvothermal procedures, with careful control over reaction conditions to promote the formation of crystalline, porous frameworks.
Spectroscopic and Structural Characterization of this compound Coordination Compounds
The comprehensive characterization of coordination compounds derived from this compound is crucial for understanding their structure-property relationships.
Spectroscopic Characterization:
Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for confirming the coordination of the ligand. The deprotonation of the carboxylic acid groups upon coordination to a metal center results in the disappearance of the broad O-H stretch and a shift in the asymmetric and symmetric stretching vibrations of the COO- groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's environment in solution. Changes in the chemical shifts of the protons and carbons of the quinoline and phenyl rings upon coordination can elucidate the binding sites.
Fluorescence Spectroscopy: Quinoline derivatives are often fluorescent. The coordination of metal ions can modulate the ligand's emission properties, leading to either quenching or enhancement of fluorescence. This makes fluorescence spectroscopy a valuable tool for studying the coordination process and for exploring potential applications in sensing. For example, complexes of the related 2,2'-biquinoline-4,4'-dicarboxylic acid exhibit luminescence. bohrium.com
Structural Characterization:
Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk synthesized material and to compare the experimental diffraction pattern with that simulated from single-crystal X-ray data.
Below is a hypothetical data table illustrating the kind of information that would be obtained from the characterization of a metal complex of this compound.
| Parameter | Hypothetical Value/Observation | Technique |
| Formula | [M(C₁₇H₉NO₄)(H₂O)₂] | Elemental Analysis |
| Coordination Mode | Tridentate (N, O, O') | Single-Crystal X-ray Diffraction |
| Metal Geometry | Octahedral | Single-Crystal X-ray Diffraction |
| IR (νCOO⁻ asym) | 1610 cm⁻¹ | FTIR Spectroscopy |
| IR (νCOO⁻ sym) | 1400 cm⁻¹ | FTIR Spectroscopy |
| Luminescence | Emission maximum at 450 nm | Fluorescence Spectroscopy |
| Thermal Stability | Stable up to 350 °C | Thermogravimetric Analysis (TGA) |
Computational and Theoretical Investigations of 2 Phenylquinoline 3,4 Dicarboxylic Acid
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reactivity of quinoline (B57606) derivatives. nih.gov By calculating various molecular descriptors, DFT provides insights into the stability, reactivity, and potential interaction mechanisms of these compounds.
Geometry Optimization and Vibrational Analysis
The first step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). For quinoline derivatives, this is often performed using DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov These calculations provide optimized bond lengths, bond angles, and dihedral angles. For instance, in a study on phenyl quinoline-2-carboxylate, a related compound, DFT geometry optimization revealed changes in the dihedral angle between the quinoline and phenyl rings compared to its crystal structure. bohrium.com
Vibrational analysis is then carried out on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated vibrational frequencies are often scaled to better match experimental data. nih.gov For example, in the analysis of 2-chloroquinoline-3-carboxaldehyde, the vibrational frequencies were scaled by a factor of 0.961. nih.gov The assignments of vibrational modes are performed based on the total energy distribution (TED). researchgate.net Studies on various quinoline derivatives have shown good agreement between the calculated and experimental vibrational spectra, validating the computational models used. nih.govresearchgate.net
Table 1: Representative Calculated Vibrational Frequencies for a Quinoline Derivative (2-chloroquinoline-3-carboxaldehyde) nih.gov
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
| C-H stretching | 3060 - 3100 | 3050 - 3100 |
| C=O stretching | 1705 | 1700 |
| C=N stretching | 1620 | 1615 |
| C-Cl stretching | 780 | 775 |
Note: This data is for an analogous compound and serves as an illustrative example.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov
For quinoline derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, such as the quinoline ring system and any electron-donating substituents. The LUMO is generally distributed over the electron-deficient regions. In studies on various quinoline derivatives, FMO analysis has been used to predict their reactivity and potential as, for example, fluorophores. nih.govresearchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Quinoline Derivative nih.gov
| Parameter | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -2.5 |
| HOMO-LUMO Gap | 3.7 |
Note: This data is for an analogous compound and serves as an illustrative example.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). Green areas denote neutral potential.
In quinoline derivatives, the negative potential is often localized around the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid groups, making these sites prone to electrophilic attack. nih.gov The hydrogen atoms of the carboxylic acid groups and the aromatic rings typically show positive potential, indicating their susceptibility to nucleophilic attack.
Molecular Dynamics Simulations and Conformational Space Exploration
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor. mdpi.com While specific MD simulation studies on 2-phenylquinoline-3,4-dicarboxylic acid are not available, research on other quinoline derivatives highlights the utility of this technique.
For instance, MD simulations have been used to investigate the stability of quinoline-3-carboxamide (B1254982) derivatives when bound to kinases, demonstrating the stability of the interactions involved. mdpi.com These simulations are typically run for nanoseconds and analyze parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the molecule and its complexes. doi.org Such studies are crucial for understanding the behavior of these molecules in a biological context.
Reaction Mechanism Studies and Transition State Analysis using Quantum Chemical Methods for this compound Formation
The synthesis of 2-phenylquinoline-4-carboxylic acid derivatives is often achieved through reactions like the Doebner reaction or the Pfitzinger reaction. nih.govnih.govnih.gov The Doebner reaction involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. nih.gov The Pfitzinger reaction, on the other hand, utilizes isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. researchgate.net
While detailed computational studies on the reaction mechanism for the specific synthesis of this compound are not readily found, quantum chemical methods are instrumental in elucidating the mechanisms of these named reactions for related compounds. Such studies would involve locating the transition states for each step of the reaction and calculating the activation energies. This information helps in understanding the reaction pathway, the role of catalysts, and the factors influencing the reaction yield and selectivity. For example, a study on the Doebner reaction highlighted the influence of different catalysts on the reaction outcome. nih.gov A comprehensive computational study on the formation of this compound would provide valuable insights for optimizing its synthesis.
Lack of Publicly Available Research on this compound Limits Detailed Application Analysis
Comprehensive searches for the chemical compound "this compound" have revealed a significant scarcity of publicly available scientific literature and research data. While the existence of the compound is confirmed through chemical supplier databases, there is insufficient information to detail its specific applications in organic synthesis, material science, or catalysis as requested.
The vast majority of available research focuses on the related compound, 2-phenylquinoline-4-carboxylic acid, which has a single carboxylic acid group at the 4-position. This related molecule is well-documented as a versatile building block in the synthesis of more complex molecules and bioactive compounds. chemimpex.comresearchgate.net For instance, derivatives of 2-phenylquinoline-4-carboxylic acid have been explored for their potential as antibacterial agents and histone deacetylase (HDAC) inhibitors. frontiersin.org The synthesis of this monofunctional acid is also well-established through methods like the Doebner and Pfitzinger reactions. nih.gov
However, for the specific subject of this article, This compound , which possesses two carboxylic acid groups at the 3 and 4-positions, there is no available research detailing its use as a building block in complex organic synthesis. The scientific literature retrieved does not provide examples of its incorporation into larger molecular frameworks or its role as a precursor for other compounds.
Similarly, an investigation into the utilization of This compound in the development of novel materials yielded no specific findings. There is no documented research on its use in creating coordination polymers or hybrid materials. Typically, polycarboxylic acids are employed as ligands to link metal ions into metal-organic frameworks (MOFs) or coordination polymers, but no such studies involving this compound could be found.
Furthermore, the catalytic applications of systems based on This compound are not described in the current body of scientific literature. While quinoline derivatives can be part of catalytic systems, no information was found regarding this specific dicarboxylic acid's role in catalyzing organic transformations.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-phenylquinoline-3,4-dicarboxylic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves condensation reactions between substituted quinolines and aryl aldehydes, followed by oxidation of intermediate products. For example, analogous compounds like quinoline-3,4-dicarboxylic acid derivatives have been synthesized via metal-catalyzed coupling reactions or acid-mediated cyclization . Optimization may include varying catalysts (e.g., polyphosphoric acid or Lewis acids), reaction temperature (80–150°C), and solvent systems (e.g., DMF or acetic acid). Yield improvements often require iterative adjustments to stoichiometry and purification via recrystallization or column chromatography .
Q. How can crystallographic data for this compound be refined using SHELX software?
- Methodological Answer : SHELXL is widely used for small-molecule refinement. After data collection, perform absorption corrections and initial structure solution via direct methods (SHELXS/SHELXD). For refinement, apply full-matrix least-squares on , incorporating hydrogen atoms at calculated positions. Validate geometric parameters (e.g., bond lengths, angles) against the Cambridge Structural Database. Advanced features like TWIN/BASF commands can address twinning in crystals .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR : Use - and -NMR in deuterated solvents (e.g., DMSO-d) to identify aromatic protons and carboxyl groups. Coupling patterns in -NMR distinguish quinoline protons from the phenyl substituent.
- FT-IR : Confirm carboxyl (–COOH) and aromatic C=C stretching vibrations at ~1700 cm and 1600–1450 cm, respectively.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does the coordination behavior of this compound compare to pyridine-3,4-dicarboxylic acid in metal-organic frameworks (MOFs)?
- Methodological Answer : The quinoline backbone introduces steric hindrance and π-π stacking interactions, altering coordination geometry compared to pyridine analogs. To study this, synthesize MOFs with transition metals (e.g., Zn, Cu) under solvothermal conditions. Analyze crystal structures to determine binding modes (monodentate vs. bridging). Compare stability via thermogravimetric analysis (TGA) and porosity via BET surface area measurements .
Q. What strategies resolve contradictions in reported solubility or stability data for this compound under alkaline conditions?
- Methodological Answer : Contradictions may arise from solvent polarity, pH, or impurities. Perform systematic solubility tests in aqueous NaOH (0.1–1 M) and organic solvents (e.g., DMSO, THF). Monitor degradation via HPLC or UV-Vis spectroscopy. For stability, use accelerated aging studies (40–60°C) and characterize decomposition products via LC-MS. Cross-validate findings with independent synthetic batches .
Q. What computational methods are suitable for predicting the electronic properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model HOMO-LUMO gaps, dipole moments, and charge distribution. Software like Gaussian or ORCA enables optimization of molecular geometry and simulation of UV-Vis spectra (TD-DFT). Compare results with experimental data to validate models. For π-conjugated systems, include dispersion corrections to account for non-covalent interactions .
Data Analysis and Experimental Design
Q. How can researchers address low reproducibility in the synthesis of this compound derivatives?
- Methodological Answer :
- Control Variables : Document reaction parameters (e.g., humidity, oxygen levels) and reagent purity (e.g., via HPLC).
- In-situ Monitoring : Use techniques like ReactIR to track intermediate formation.
- Statistical Design : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) affecting yield .
Q. What analytical approaches differentiate between regioisomers of quinoline-dicarboxylic acids?
- Methodological Answer : Combine X-ray crystallography for definitive structural assignment with -NMR coupling constants (e.g., J-values for adjacent protons). For ambiguous cases, use 2D NMR (COSY, NOESY) to establish spatial correlations. Mass spectrometry fragmentation patterns may also distinguish isomers .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis/purification. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, rinse with water for 15 minutes. Store in airtight containers away from light/moisture. Monitor airborne particles via NIOSH-approved methods (e.g., OSHA 1910.1020) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
